Ibandronic Acid-d3

Description

Properties

IUPAC Name |

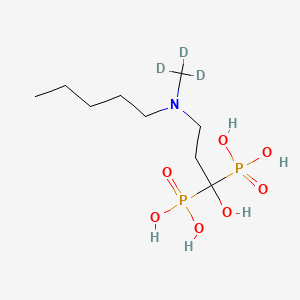

[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBVHIBUJCELCL-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649399 | |

| Record name | {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130899-41-0 | |

| Record name | {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Deuterium-Labeled Ibandronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and characterization of deuterium-labeled Ibandronic Acid. Deuterium labeling of active pharmaceutical ingredients is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, offering a method to trace the molecule's fate in vivo without altering its fundamental chemical properties. This document outlines a plausible synthetic route for deuterium incorporation into the Ibandronic Acid structure, details comprehensive characterization methodologies, and presents relevant data in a clear, structured format. The guide also includes a visualization of the mechanism of action of Ibandronic Acid to provide a broader context for its therapeutic use.

Introduction

Ibandronic Acid is a potent, nitrogen-containing bisphosphonate used for the treatment of osteoporosis and the prevention of skeletal-related events in patients with bone metastases.[1][2] It functions by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3][4] This inhibition disrupts the prenylation of small GTPase signaling proteins, which is essential for osteoclast function and survival, ultimately leading to reduced bone resorption.[4][5]

The use of stable isotopes, such as deuterium (²H), in drug development has become increasingly valuable.[6] Deuterium-labeled compounds are chemically identical to their protium counterparts but can be readily distinguished by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6][7] This allows for precise quantification in biological matrices and aids in the elucidation of metabolic pathways.[8] This guide details the synthesis and characterization of deuterium-labeled Ibandronic Acid, providing researchers with a comprehensive resource for its application in pharmaceutical research.

Synthesis of Deuterium-Labeled Ibandronic Acid

The synthesis of deuterium-labeled Ibandronic Acid can be achieved through various methods, with hydrogen-deuterium (H-D) exchange reactions being a common and efficient approach.[6][9] A plausible synthetic workflow is outlined below. This method involves the selective exchange of protons for deuterons at specific positions within the Ibandronic Acid molecule using a suitable catalyst and a deuterium source, such as deuterium oxide (D₂O).[9]

Proposed Synthetic Workflow

A potential route for the synthesis involves a palladium-catalyzed H-D exchange. Palladium on carbon (Pd/C) is a versatile catalyst for such transformations.[9]

Experimental Protocol

-

Reaction Setup: In a sealed reaction vessel, dissolve Ibandronic Acid in deuterium oxide (D₂O).

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C) to the solution.

-

Reaction Conditions: Heat the mixture under an inert atmosphere at a specified temperature for a defined period to facilitate the H-D exchange. The exact temperature and duration will need to be optimized to achieve the desired level of deuteration without significant degradation of the starting material.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the Pd/C catalyst. The filtrate, containing the deuterium-labeled Ibandronic Acid, can then be purified using a suitable chromatographic technique, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Product Isolation: Collect the fractions containing the purified product and remove the solvent under reduced pressure to yield the final deuterium-labeled Ibandronic Acid.

Characterization of Deuterium-Labeled Ibandronic Acid

Comprehensive characterization is essential to confirm the identity, purity, and extent of deuterium incorporation in the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Analytical Techniques and Expected Data

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the positions and extent of deuterium incorporation. | A decrease in the signal intensity of protons at the positions of deuteration. |

| ²H NMR | To directly observe the deuterium signals. | Signals corresponding to the positions of deuterium incorporation. |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic distribution. | An increase in the molecular weight corresponding to the number of incorporated deuterium atoms. The isotopic pattern will reflect the level of deuteration. |

| HPLC | To assess the purity of the final product. | A single major peak indicating a high degree of purity. The retention time should be very similar to that of unlabeled Ibandronic Acid. |

Representative Characterization Data

The following tables summarize hypothetical but expected quantitative data for the characterization of deuterium-labeled Ibandronic Acid.

Table 1: NMR Spectroscopic Data (Hypothetical)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration (Relative) | Assignment |

| ¹H | 3.10 | t | 2H | -CH₂-N |

| ¹H | 2.85 | m | 1H | -CH(CH₃)- |

| ¹H | 1.90 | m | 2H | -P-C(OH)-CH₂- |

| ¹H | 1.40 | m | 4H | -(CH₂)₂-CH₃ |

| ¹H | 0.90 | t | 3H | -CH₃ |

| ²H | 1.90 | br s | - | -P-C(OD)-CD₂- |

Note: The exact chemical shifts may vary depending on the solvent and instrument used. The integration of the ²H signal is not typically quantified in the same manner as ¹H.

Table 2: Mass Spectrometric Data (Hypothetical)

| Parameter | Unlabeled Ibandronic Acid | Deuterium-Labeled Ibandronic Acid (d₃) |

| Molecular Formula | C₉H₂₃NO₇P₂ | C₉H₂₀D₃NO₇P₂ |

| Monoisotopic Mass | 319.0950 | 322.1138 |

| Calculated m/z [M+H]⁺ | 320.1028 | 323.1216 |

| Observed m/z [M+H]⁺ | 320.1025 | 323.1213 |

Table 3: HPLC Purity Data (Hypothetical)

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Buffer gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 195 nm (indirect)[10] or Mass Spectrometry |

| Retention Time | ~4.6 min[11] |

| Purity | >99% |

Experimental Protocols for Characterization

-

NMR Spectroscopy: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O). Acquire ¹H and ²H NMR spectra on a high-field NMR spectrometer.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). Analyze by electrospray ionization mass spectrometry (ESI-MS) in positive or negative ion mode.

-

HPLC Analysis: Prepare a standard solution of the sample in the mobile phase. Inject the solution onto an HPLC system equipped with a C18 column and a suitable detector.[10][12] Develop a gradient elution method to achieve good separation.

Mechanism of Action: Signaling Pathway

Ibandronic Acid exerts its therapeutic effect by targeting osteoclasts, the cells responsible for bone resorption.[4] The signaling pathway affected by Ibandronic Acid is the mevalonate pathway, which is crucial for the production of isoprenoid lipids.[1]

As depicted in Figure 2, Ibandronic Acid inhibits Farnesyl Pyrophosphate Synthase (FPPS).[3][4] This blockage prevents the synthesis of FPP and subsequently Geranylgeranyl Pyrophosphate (GGPP).[1] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[1][4] The lack of prenylation disrupts the normal cellular functioning and signaling of osteoclasts, leading to their apoptosis and a decrease in bone resorption.[3][5]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of deuterium-labeled Ibandronic Acid. The outlined synthetic strategy, coupled with detailed analytical methodologies, offers a solid foundation for researchers and scientists in the field of drug development. The successful synthesis and characterization of this labeled compound will facilitate more precise and informative DMPK studies, ultimately contributing to a better understanding of the pharmacology of Ibandronic Acid. The provided diagrams of the synthetic workflow and mechanism of action serve as valuable visual aids for understanding these complex processes.

References

- 1. Ibandronic acid - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Ibandronate (HMDB0014848) [hmdb.ca]

- 3. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ibandronate Sodium? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. hwb.gov.in [hwb.gov.in]

- 7. Deuterium labeling for neutron structure-function-dynamics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scitechnol.com [scitechnol.com]

- 11. jpri.net [jpri.net]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

Unraveling the In Vitro Mechanism of Action of Ibandronic Acid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in vitro mechanism of action of Ibandronic Acid-d3, a deuterated form of the potent nitrogen-containing bisphosphonate, Ibandronic Acid. While specific in vitro mechanistic studies on the deuterated form are not extensively published, the scientific consensus is that its mechanism is identical to that of Ibandronic Acid. This document synthesizes the current understanding of how Ibandronic Acid inhibits osteoclast function and survival at a cellular and molecular level. Detailed experimental protocols for key in vitro assays are provided, along with a comprehensive summary of quantitative data from relevant studies. Visual representations of the core signaling pathway and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction

Ibandronic Acid is a third-generation bisphosphonate widely used in the treatment of osteoporosis and other bone-related disorders.[1] Its efficacy stems from its ability to potently inhibit osteoclast-mediated bone resorption.[2] this compound is a deuterated analog of Ibandronic Acid, primarily utilized in research settings as an internal standard for analytical purposes. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can influence the pharmacokinetic profile of a drug but is not expected to alter its fundamental in vitro mechanism of action.

This guide will focus on the established in vitro mechanism of Ibandronic Acid, which serves as the surrogate for understanding the actions of this compound at the cellular level.

Core Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

The primary molecular target of Ibandronic Acid in vitro is the enzyme Farnesyl Pyrophosphate Synthase (FPPS), a critical component of the mevalonate pathway.[3][4] This pathway is essential for the production of isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5]

The Mevalonate Pathway and its Importance in Osteoclasts

In osteoclasts, FPP and GGPP are crucial for the post-translational modification of small GTP-binding proteins, such as Ras, Rho, and Rac, through a process called prenylation.[6][7] These prenylated proteins are vital for maintaining the osteoclast's cytoskeletal integrity, vesicular trafficking, and the formation of the ruffled border – a specialized membrane structure essential for bone resorption.[8]

Disruption of Protein Prenylation and Induction of Apoptosis

By inhibiting FPPS, Ibandronic Acid depletes the intracellular pool of FPP and GGPP.[5] This disruption of the mevalonate pathway prevents the prenylation of small GTPases, leading to their dysfunction.[7] The consequences for the osteoclast are profound:

-

Cytoskeletal Disorganization: The loss of prenylated Rho and Rac proteins disrupts the actin ring, a key cytoskeletal structure for osteoclast attachment to the bone surface.

-

Loss of Ruffled Border: The inability to form a functional ruffled border impairs the osteoclast's ability to secrete acid and proteolytic enzymes required for bone matrix degradation.

-

Induction of Apoptosis: The disruption of essential cellular processes and signaling pathways ultimately triggers programmed cell death, or apoptosis, in osteoclasts.[9][10] This is a key mechanism by which Ibandronic Acid reduces the number of active osteoclasts. The apoptotic cascade involves the activation of caspases, such as caspase-3.[11]

Quantitative Data on the In Vitro Effects of Ibandronic Acid

The following tables summarize quantitative data from various in vitro studies investigating the effects of Ibandronic Acid on FPPS inhibition, osteoclast activity, and survival.

Table 1: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Ibandronic Acid

| Enzyme Source | IC50 Value (nM) | Reference |

| Human Recombinant | 25 | [12] |

| Human (general) | >1000 (initial) | [12] |

IC50: The half maximal inhibitory concentration.

Table 2: Effects of Ibandronic Acid on Osteoclast Function and Viability

| Assay Type | Cell Type | Effective Concentration | Effect | Reference |

| Osteoclast Formation | Mouse Bone Marrow | 10⁻⁵ mol/L (10 µM) | Pronounced suppression of formation | [2] |

| Bone Resorption (Pit Assay) | Mouse Osteoclasts | 10⁻⁵ mol/L (10 µM) | Significant suppression of resorption | [2] |

| Osteoclast Migration | Mouse Osteoclasts | 10⁻⁵ mol/L (10 µM) | Significant suppression of migration | [2] |

| Bone Resorption (CTX-I Release) | Human Osteoclasts | 0.3 - 100 µM | Strong inhibition of organic bone resorption | [13] |

| Bone Resorption (Calcium Release) | Human Osteoclasts | 0.3 - 100 µM | Strong inhibition of inorganic bone resorption | [13] |

| Cell Viability (Alamar Blue) | Human Osteoclasts | 30 µM and above | Decreased viability | [13] |

| TRACP Activity | Human Osteoclasts | 0.3 - 100 µM | Strong decrease in activity | [13] |

CTX-I: C-terminal telopeptide of type I collagen, a marker of bone resorption. TRACP: Tartrate-resistant acid phosphatase, an enzyme abundant in osteoclasts.

Detailed Experimental Protocols

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a compound against FPPS.

Materials:

-

Recombinant human FPPS

-

[1-¹⁴C]Isopentenyl pyrophosphate (IPP)

-

Geranyl pyrophosphate (GPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 5 mM DTT)

-

This compound or Ibandronic Acid standard

-

Scintillation cocktail

-

Scintillation counter

-

Chloroform/methanol (2:1, v/v) extraction solution

Procedure:

-

Prepare a reaction mixture containing assay buffer, a known concentration of recombinant human FPPS, and GPP.

-

Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should be included.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding [1-¹⁴C]IPP.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding an acidic solution (e.g., 1M HCl).

-

Extract the radiolabeled product (farnesyl pyrophosphate) using a chloroform/methanol solution.

-

Quantify the radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

In Vitro Osteoclast Apoptosis Assay

This protocol describes a method to assess the induction of apoptosis in osteoclasts following treatment with this compound.

Materials:

-

Mature osteoclasts (e.g., derived from mouse bone marrow macrophages or human peripheral blood mononuclear cells)

-

Culture medium (e.g., α-MEM with 10% FBS, M-CSF, and RANKL)

-

This compound

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide kit)

-

Flow cytometer or fluorescence microscope

-

Caspase-3 activity assay kit

Procedure:

-

Culture mature osteoclasts in a suitable multi-well plate.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours). Include an untreated control group.

-

For Annexin V/PI Staining:

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer provided with the kit.

-

Add Annexin V-FITC and Propidium Iodide and incubate in the dark.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

-

For Caspase-3 Activity Assay:

-

Lyse the treated and control cells.

-

Add the cell lysate to a reaction mixture containing a caspase-3 substrate (e.g., DEVD-pNA).

-

Incubate and measure the absorbance or fluorescence to determine the level of caspase-3 activity, as per the kit manufacturer's instructions.

-

Bone Resorption Pit Assay

This protocol details a method to evaluate the inhibitory effect of this compound on the resorptive activity of osteoclasts.[1][14]

Materials:

-

Bone or dentin slices

-

Osteoclast precursor cells (e.g., mouse bone marrow cells)

-

Osteoclast differentiation medium (containing M-CSF and RANKL)

-

This compound

-

Toluidine blue stain

-

Light microscope with imaging software

Procedure:

-

Place sterile bone or dentin slices in a 96-well plate.[14]

-

Seed osteoclast precursor cells onto the slices in osteoclast differentiation medium.

-

Culture the cells for several days (e.g., 7-10 days) to allow for osteoclast differentiation and the initiation of bone resorption.

-

Replace the medium with fresh medium containing various concentrations of this compound. Include an untreated control.

-

Continue the culture for an additional period (e.g., 48-72 hours).

-

Remove the cells from the slices (e.g., by sonication in ammonium hydroxide).

-

Stain the slices with toluidine blue to visualize the resorption pits.[14]

-

Capture images of the pits using a light microscope.

-

Quantify the total resorbed area per slice using image analysis software (e.g., ImageJ).

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and experimental workflows.

Caption: Signaling pathway of this compound in osteoclasts.

Caption: Experimental workflow for the FPPS inhibition assay.

Caption: Experimental workflow for the bone resorption pit assay.

Conclusion

The in vitro mechanism of action of this compound is centered on the potent and specific inhibition of farnesyl pyrophosphate synthase in osteoclasts. This leads to a cascade of events, including the disruption of protein prenylation, cytoskeletal disorganization, and ultimately, the induction of apoptosis. These cellular effects directly translate to a reduction in bone resorption. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this class of compounds. Further in vitro studies specifically utilizing this compound could serve to confirm the identical nature of its mechanistic profile to the non-deuterated form and provide more specific quantitative data.

References

- 1. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [en.bio-protocol.org]

- 2. In vitro osteoclast-suppressing effect of sodium ibandronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of ibandronate-hydroxyapatite on resorptive activity of osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonistic effects of different classes of bisphosphonates in osteoclasts and macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of protein prenylation by bisphosphonates causes sustained activation of Rac, Cdc42, and Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Ibandronic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ibandronic Acid-d3, a deuterated analog of the bisphosphonate drug Ibandronic Acid. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological and analytical processes.

Core Physical and Chemical Data

This compound, the deuterated form of Ibandronic Acid, is primarily utilized as an internal standard in pharmacokinetic studies and other quantitative analyses.[1][2][3] The incorporation of deuterium atoms results in a higher molecular weight compared to the parent compound, which allows for its differentiation in mass spectrometry-based assays.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀D₃NO₇P₂ | [4][5] |

| Molecular Weight | 322.25 g/mol | [4][5][6] |

| CAS Number | 1130899-41-0 | [4][5][6] |

| Appearance | White Solid | [] |

| Melting Point | >132°C | [] |

| Solubility | Slightly soluble in water, aqueous base, and methanol. | [] |

Table 2: Chemical Identifiers and Descriptors of this compound

| Identifier/Descriptor | Value | Source(s) |

| IUPAC Name | [1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphonic acid | [6] |

| Synonyms | Ibandronate-d3; P,P'-[1-Hydroxy-3-[(methyl-d3)pentylamino]propylidene]bisphosphonic Acid; [1-Hydroxy-3-(pentyl-(trideuteriomethyl)amino)-1-phosphonopropyl]phosphonic acid | [4] |

| InChI | InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)/i2D3 | [6] |

| InChIKey | MPBVHIBUJCELCL-BMSJAHLVSA-N | [6] |

| SMILES | [2H]C([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)O | [6] |

| Computed LogP | -4.1 | [6] |

Mechanism of Action: The Mevalonate Pathway

Ibandronic acid, a nitrogen-containing bisphosphonate, exerts its pharmacological effect by inhibiting osteoclast activity.[8][9] The mechanism of action is consistent for both the deuterated and non-deuterated forms. It acts as a potent inhibitor of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[10] This inhibition disrupts the synthesis of isoprenoid lipids, which are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[10][11] The disruption of this process leads to the apoptosis of osteoclasts, thereby reducing bone resorption.[12][13]

Experimental Protocols

Synthesis of Ibandronic Acid

The synthesis of ibandronic acid derivatives generally involves the reaction of a substituted acetic acid with phosphorus trichloride or phosphorous acid in a suitable solvent.[14] A common starting material for ibandronate synthesis is 3-[N-(methylpentyl)amino]propionic acid.[15] This intermediate is reacted with phosphorous acid and a halo-phosphorous compound, such as phosphorus trichloride (PCl₃), in a solvent like toluene or methanesulfonic acid.[15][16] The reaction mixture is typically heated to drive the reaction to completion.[16] While a specific, detailed protocol for the deuterated form is not publicly available, the synthesis would likely involve the use of a deuterated starting material, such as trideuteriomethylamine, in the initial steps of synthesizing the 3-[N-(methylpentyl)amino]propionic acid intermediate.

Quantification of Ibandronate in Human Plasma using HPLC-MS/MS

This compound is frequently used as an internal standard for the accurate quantification of ibandronate in biological matrices. A high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for this purpose.[3]

1. Sample Preparation:

-

Extraction: Ibandronate is isolated from the plasma matrix via liquid-liquid extraction.[3]

-

Derivatization: Due to the polar nature of bisphosphonates, derivatization is employed to improve chromatographic retention and mass spectrometric response. Trimethylsilyldiazomethane is used as the derivatizing agent.[3] this compound is added as the internal standard prior to extraction.

2. Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., Supelco Discovery HS C18) is used for separation.[3]

-

Mobile Phase: A suitable mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, is used for gradient elution.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[17]

3. Mass Spectrometric Detection:

-

Instrumentation: A triple quadrupole or a quadrupole-linear ion trap mass spectrometer is used for detection.[3]

-

Ionization: Electrospray ionization (ESI) in positive or negative mode is commonly employed.

-

MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for the derivatized ibandronate and this compound are monitored. For example, transitions of m/z 376.1 → 114.2 for the ibandronate derivative and m/z 379.1 → 61.0 for the this compound derivative have been reported.[3]

4. Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of ibandronate in unknown samples is then determined from this curve.

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide serves as a foundational resource for understanding the key properties and applications of this compound. For further in-depth information, the cited references should be consulted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound sodium salt | CAS#:1329834-28-7 | Chemsrc [chemsrc.com]

- 3. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS No- 1130899-41-0 | Simson Pharma Limited [simsonpharma.com]

- 5. This compound - CAS - 1130899-41-0 | Axios Research [axios-research.com]

- 6. This compound | C9H23NO7P2 | CID 25230517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ec.europa.eu [ec.europa.eu]

- 9. Ibandronic acid | Macmillan Cancer Support [macmillan.org.uk]

- 10. grokipedia.com [grokipedia.com]

- 11. Ibandronic acid - Wikipedia [en.wikipedia.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. US8178712B2 - Process for the synthesis of Ibandronate sodium - Google Patents [patents.google.com]

- 16. WO2007127249A1 - Crystalline forms of ibandronic acid and processes for preparation thereof - Google Patents [patents.google.com]

- 17. scitechnol.com [scitechnol.com]

The Development of Ibandronic Acid-d3: A Stable Isotope for Bioanalytical Applications

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and development of Ibandronic Acid-d3, a stable isotope-labeled derivative of the potent bisphosphonate, Ibandronic Acid. Primarily utilized as an internal standard in bioanalytical assays, this compound is crucial for the accurate quantification of its non-labeled counterpart in complex biological matrices. This document details the physicochemical properties, synthesis, analytical methodologies, and the mechanistic pathway of Ibandronic Acid, offering a comprehensive resource for scientists in the field of pharmaceutical research and development.

Introduction to Ibandronic Acid and the Rationale for a Stable Isotope Label

Ibandronic Acid is a third-generation, nitrogen-containing bisphosphonate renowned for its efficacy in the treatment of postmenopausal osteoporosis and other bone-related disorders.[1][2] Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, which is essential for osteoclast survival and function.[3][4] By disrupting this pathway, Ibandronic Acid effectively reduces bone resorption, leading to an increase in bone mineral density.[3]

The development of new pharmaceuticals and the execution of clinical trials necessitate robust and reliable bioanalytical methods to accurately measure drug concentrations in biological fluids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such quantitative analyses due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is a cornerstone of best practices in LC-MS/MS-based bioanalysis. These standards, which are chemically identical to the analyte but have a greater mass due to the incorporation of heavy isotopes, co-elute with the analyte and experience similar ionization effects and extraction recoveries. This co-behavior allows for the correction of variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantitative data.

This compound was developed to serve this critical role as an internal standard in the bioanalysis of Ibandronic Acid.[4] The "d3" designation indicates the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. This mass shift allows for its differentiation from the unlabeled Ibandronic Acid by the mass spectrometer, without significantly altering its chemical and physical properties.

Physicochemical Properties of Ibandronic Acid and this compound

A thorough understanding of the physicochemical properties of both the analyte and its stable isotope-labeled internal standard is fundamental for method development. The following table summarizes and compares the key properties of Ibandronic Acid and this compound.

| Property | Ibandronic Acid | This compound |

| IUPAC Name | [1-hydroxy-3-(methylpentylamino)-1-phosphonopropyl]phosphonic acid | [1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphonic acid[5] |

| Molecular Formula | C₉H₂₃NO₇P₂ | C₉H₂₀D₃NO₇P₂[6] |

| Molecular Weight | 319.23 g/mol [3] | 322.25 g/mol [5][6] |

| CAS Number | 114084-78-5[3] | 1130899-41-0[5] |

| XLogP3 | -4.1 | -4.1[5] |

| Melting Point | >132°C | >132°C |

| Solubility | Soluble in water | Soluble in Aqueous Base (Slightly), Methanol (Slightly), Water (Slightly) |

Synthesis and Characterization of this compound

The synthesis of this compound is not extensively detailed in publicly available literature, as it is primarily produced for use as an analytical standard. However, a plausible synthetic route can be devised based on established methods for the synthesis of Ibandronic Acid and related compounds. The key step is the introduction of the trideuteriomethyl group.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves a multi-step process:

-

Deuteromethylation of N-pentylamine: N-pentylamine is reacted with a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), to form N-(trideuteriomethyl)pentylamine.

-

Alkylation with a Propionate Synthon: The resulting deuterated secondary amine is then reacted with a suitable three-carbon synthon, such as ethyl 3-bromopropionate, to introduce the propionic acid backbone.

-

Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield 3-[N-(trideuteriomethyl)pentylamino]propionic acid.

-

Bisphosphonation: The final and crucial step is the reaction of the deuterated amino acid with a mixture of phosphorous acid and a phosphorus halide, such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃), followed by hydrolysis to form this compound.

Caption: Proposed synthetic pathway for this compound.

Characterization

The structural integrity and isotopic purity of the synthesized this compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would confirm the overall structure of the molecule. The integration of the N-methyl signal would be significantly reduced compared to the unlabeled standard, confirming deuterium incorporation.

-

²H NMR: Would show a signal corresponding to the deuterium atoms on the methyl group.

-

³¹P NMR: Would show signals characteristic of the two phosphonate groups, confirming the bisphosphonate structure.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight of this compound, which should be approximately 3 Da higher than that of unlabeled Ibandronic Acid, corresponding to the three deuterium atoms.

Mechanism of Action: The Mevalonate Pathway

Ibandronic Acid, like other nitrogen-containing bisphosphonates, exerts its therapeutic effect by targeting osteoclasts, the cells responsible for bone resorption. The molecular target is farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway.

The mevalonate pathway is a vital metabolic cascade that produces isoprenoid precursors, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins, such as Ras, Rho, and Rab, which are crucial for osteoclast function and survival.

By inhibiting FPPS, Ibandronic Acid prevents the synthesis of FPP and GGPP.[3] This lack of prenylation disrupts the signaling pathways that control osteoclast morphology, cytoskeletal arrangement, and trafficking of vesicles, ultimately leading to osteoclast apoptosis and a reduction in bone resorption.

Caption: The Mevalonate Pathway and the inhibitory action of Ibandronic Acid.

Experimental Protocols

The use of this compound as an internal standard is central to the accurate quantification of Ibandronic Acid in pharmacokinetic and other clinical studies. Below is a representative experimental protocol for the analysis of Ibandronic Acid in human plasma using LC-MS/MS.

Bioanalytical Method for Ibandronic Acid in Human Plasma

Objective: To accurately quantify the concentration of Ibandronic Acid in human plasma samples.

Internal Standard: this compound

Methodology:

-

Sample Preparation:

-

To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

-

Vortex mix for 30 seconds.

-

Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., a mixture of isopropanol and dichloromethane).

-

Vortex mix for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

-

Derivatization:

-

Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., acetonitrile).

-

Add 20 µL of trimethylsilyldiazomethane solution.

-

Incubate at 60°C for 30 minutes to allow for complete derivatization.

-

Evaporate to dryness and reconstitute in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., Supelco Discovery HS C18).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of Ibandronic Acid to this compound against the known concentrations of the calibration standards.

-

The concentration of Ibandronic Acid in the unknown plasma samples is then determined by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for the bioanalysis of Ibandronic Acid using this compound.

Pharmacokinetic Profile of Ibandronic Acid

Due to its specific application as an analytical internal standard, there is no publicly available data on the pharmacokinetic profile of this compound as a therapeutic agent. The introduction of three deuterium atoms is not intended to alter the drug's pharmacokinetic properties in a therapeutically meaningful way. The following table summarizes the key pharmacokinetic parameters of unlabeled Ibandronic Acid.

| Parameter | Value |

| Bioavailability (Oral) | ~0.6%[7] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 0.5 - 2 hours (fasted)[8] |

| Plasma Protein Binding | 85-99% |

| Metabolism | Not metabolized |

| Elimination Half-life | 10 - 72 hours (terminal) |

| Excretion | Primarily renal |

Conclusion

This compound serves as an indispensable tool in the development and clinical evaluation of Ibandronic Acid. As a stable isotope-labeled internal standard, it ensures the accuracy, precision, and reliability of bioanalytical methods used to quantify Ibandronic Acid in biological matrices. This technical guide has provided a comprehensive overview of the rationale for its development, its physicochemical properties, a plausible synthetic pathway, and its application in a validated LC-MS/MS method. The detailed information on the mechanism of action of Ibandronic Acid further contextualizes the importance of precise quantification in understanding its therapeutic effects. For researchers and drug development professionals, the use of this compound is a critical component in generating high-quality data for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, ultimately supporting the safe and effective use of Ibandronic Acid in patients.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]

- 4. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C9H23NO7P2 | CID 25230517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ibandronic Acid-d3 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ibandronic Acid-d3, a deuterated analog of the potent bisphosphonate, Ibandronic Acid. This document details its chemical properties, mechanism of action, and key experimental applications, with a focus on its use as an internal standard in analytical methods.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Ibandronic Acid, a third-generation nitrogen-containing bisphosphonate. The introduction of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Ibandronic Acid in biological matrices.[1]

| Property | Value | Reference |

| CAS Number | 1130899-41-0 | [1] |

| Molecular Formula | C₉H₂₀D₃NO₇P₂ | |

| Synonyms | Ibandronate-d3, [1-Hydroxy-3-[(methyl-d3)pentylamino]propylidene]bisphosphonic Acid |

Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase

The pharmacological activity of Ibandronic Acid, and by extension its deuterated form, lies in its potent inhibition of bone resorption. As a nitrogen-containing bisphosphonate, its primary molecular target is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.

The mechanism unfolds as follows:

-

Affinity for Bone Mineral: Ibandronic Acid has a high affinity for hydroxyapatite, the mineral component of bone. This leads to its rapid and targeted accumulation at sites of active bone remodeling.

-

Uptake by Osteoclasts: During bone resorption, osteoclasts, the cells responsible for breaking down bone tissue, internalize the bone matrix, including the bound Ibandronic Acid.

-

Inhibition of FPPS: Once inside the osteoclast, Ibandronic Acid inhibits FPPS. This enzyme is crucial for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).

-

Disruption of Protein Prenylation: FPP and GGPP are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. These proteins are vital for various cellular functions in osteoclasts, including cytoskeletal arrangement, membrane trafficking, and survival signaling.

-

Induction of Osteoclast Apoptosis: The disruption of these critical cellular processes ultimately leads to the induction of osteoclast apoptosis (programmed cell death), thereby reducing the overall rate of bone resorption.

The following diagram illustrates the signaling pathway inhibited by Ibandronic Acid:

References

Understanding the Isotopic Purity of Ibandronic Acid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Ibandronic Acid-d3, a deuterated analog of the osteoporosis drug Ibandronic Acid. Understanding the isotopic enrichment of this stable isotope-labeled compound is critical for its application as an internal standard in pharmacokinetic studies and other quantitative analyses. This guide details the experimental protocols for mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, presents data in a structured format, and includes visualizations to clarify workflows and concepts.

Introduction to this compound and Isotopic Purity

Ibandronic Acid is a potent nitrogen-containing bisphosphonate used to inhibit bone resorption. Its deuterated form, this compound, serves as an invaluable tool in clinical and pre-clinical research, primarily as an internal standard for the accurate quantification of the parent drug in biological matrices. The substitution of three hydrogen atoms with deuterium atoms results in a mass shift that allows for its distinction from the unlabeled drug in mass spectrometry-based assays.

The efficacy of this compound as an internal standard is contingent on its isotopic purity. Isotopic purity refers to the percentage of the molecule that contains the desired number of deuterium atoms at the specified positions. Impurities can include molecules with fewer or no deuterium atoms (d0, d1, d2) or molecules with isotopic scrambling. Therefore, rigorous analytical characterization is essential to ensure the reliability of quantitative data generated using this internal standard.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is determined by measuring the relative abundance of each isotopic species (isotopologues). Due to the lack of a publicly available Certificate of Analysis with specific batch data, the following tables present illustrative data based on typical specifications for high-purity deuterated compounds.

Table 1: Representative Isotopic Distribution of this compound

| Isotopic Species | Designation | Relative Abundance (%) |

| Non-deuterated | d0 | < 0.1 |

| Mono-deuterated | d1 | < 0.5 |

| Di-deuterated | d2 | < 1.0 |

| Tri-deuterated | d3 | > 98.0 |

Table 2: Key Specifications for this compound

| Parameter | Specification | Method |

| Chemical Purity | ≥ 98% | HPLC |

| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry / NMR |

| Molecular Formula | C₉H₂₀D₃NO₇P₂ | - |

| Molecular Weight | 322.25 g/mol | - |

Experimental Protocols for Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful tool for determining the isotopic distribution of a labeled compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be quantified.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methods developed for the quantification of Ibandronic Acid in human plasma, where this compound is used as an internal standard[1].

-

Sample Preparation:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., methanol/water mixture).

-

Prepare a series of dilutions to obtain a concentration suitable for MS analysis.

-

Derivatization with an agent like trimethylsilyldiazomethane may be necessary to improve chromatographic retention and ionization efficiency.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase column, such as a C18, is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing an additive like formic acid to improve peak shape.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Full scan analysis to observe the entire isotopic cluster of the molecular ion. For higher sensitivity and specificity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed.

-

MS/MS Transitions: For Ibandronic Acid, the transition 376.1 -> 114.2 is monitored. For this compound, the corresponding transition would be 379.1 -> 114.2, reflecting the +3 Da mass shift[1].

-

Data Analysis: The relative intensities of the peaks corresponding to the different isotopologues (d0, d1, d2, d3) are used to calculate the isotopic distribution and enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels and to quantify the isotopic purity. Both ¹H (proton) and ²H (deuterium) NMR can be utilized.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., D₂O).

-

Add an internal standard with a known concentration and a distinct resonance signal for quantification.

-

-

NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Nucleus: ¹H.

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A long relaxation delay (e.g., 5 times the longest T₁) is crucial for accurate quantification.

-

-

Data Analysis:

-

The degree of deuteration is determined by comparing the integral of the proton signal at the deuterated position with the integral of a non-deuterated proton signal within the same molecule or the internal standard. A reduction in the integral of the signal corresponding to the labeled position indicates the extent of deuteration.

-

Visualizations

The following diagrams illustrate the workflows for determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination.

Caption: Mass Spectrometry Data Analysis Pathway.

Conclusion

The determination of the isotopic purity of this compound is a critical quality control step to ensure its suitability as an internal standard in quantitative bioanalysis. Both mass spectrometry and NMR spectroscopy are powerful techniques that provide complementary information regarding the isotopic distribution and the position of the deuterium labels. The detailed protocols and structured data presentation in this guide offer a framework for researchers and drug development professionals to understand and implement robust analytical methods for the characterization of deuterated compounds. The use of high-purity, well-characterized this compound is paramount for the generation of accurate and reliable data in regulated and research environments.

References

A Preliminary Investigation into the Stability of Ibandronic Acid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibandronic acid is a potent nitrogen-containing bisphosphonate utilized in the management of osteoporosis and other bone-related conditions. Its therapeutic effect is derived from its ability to inhibit osteoclast-mediated bone resorption.[1] In the realm of pharmaceutical analysis and clinical pharmacology, isotopically labeled compounds are indispensable tools. Ibandronic Acid-d3, a deuterated analog of Ibandronic acid, serves as a crucial internal standard for its quantification in biological matrices through sensitive techniques like mass spectrometry. The stability of such internal standards is paramount to ensure the accuracy and reliability of bioanalytical methods.

This technical guide provides a preliminary investigation into the stability of this compound. The stability data presented herein is based on forced degradation studies conducted on Ibandronate sodium, the sodium salt of Ibandronic acid. It is a well-established practice in pharmaceutical development to use forced degradation studies to understand the intrinsic stability of a drug substance under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[2] Given that the deuterium substitution in this compound is unlikely to alter its fundamental chemical stability under these conditions, the data from Ibandronate sodium serves as a strong surrogate for a preliminary assessment of this compound's stability profile.

Data Presentation: Forced Degradation Studies

Forced degradation studies were conducted on Ibandronate sodium to evaluate its stability under various stress conditions. The results indicate that Ibandronate sodium is a stable molecule under hydrolytic (acidic and basic), photolytic, and thermal stress. However, significant degradation was observed under oxidative conditions.[3]

The following table summarizes the quantitative data from these studies.

| Stress Condition | Testing Parameters | % Degradation (w/w) | Analytical Method |

| Acid Hydrolysis | 5M HCl at 80°C for 5 hours | Nil | HPLC-RI |

| Base Hydrolysis | 5M NaOH at 80°C for 5 hours | Nil | HPLC-RI |

| Oxidative | 3% H₂O₂ at 85°C for 5 hours | 14.9% | HPLC-RI |

| Thermal | 105°C for 24 hours | 0.1% | HPLC-RI |

| Humidity | 40°C / 75% RH for 24 hours | 0.3% | HPLC-RI |

| Photolytic | 10 K Lux for 24 hours | Nil | HPLC-RI |

Table 1: Summary of Forced Degradation Studies on Ibandronate Sodium.[3]

Experimental Protocols

The following protocols are based on the methodologies reported for the forced degradation studies of Ibandronate sodium.[3]

Sample Preparation for Stress Studies

For each stress condition, a sample powder equivalent to 100 mg of Ibandronate sodium was transferred into a 100 ml volumetric flask. Approximately 50 ml of diluent was added, and the mixture was sonicated for 10 minutes.[3]

Stress Conditions

-

Acid Degradation: To the sample solution, 5 ml of 5M HCl was added, and the flask was kept in a water bath at 80°C for 5 hours.[3]

-

Alkali Degradation: To the sample solution, 5 ml of 5M NaOH was added, and the flask was kept in a water bath at 80°C for 5 hours.[3]

-

Oxidative Degradation: To the sample solution, 5 ml of 3% H₂O₂ was added, and the flask was kept in a water bath at 85°C for 5 hours.[3]

-

Thermal Degradation: The solid drug substance was kept at 105°C for 24 hours.[3]

-

Humidity Exposure: The sample was exposed to 40°C and 75% relative humidity for 24 hours.[3]

-

Photolytic Degradation: The sample was exposed to a light intensity of 10 K Lux for 24 hours.[3]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method with a Refractive Index (RI) detector was utilized for the analysis of the stressed samples.

-

Column: AllsepTM anion exchange column (150 mm x 4.6 mm i.d., 7 μm particle size)[3]

-

Mobile Phase: A mixture of 0.2% (v/v) aqueous formic acid (pH 3.1) and acetonitrile (95:5 v/v)[3]

-

Flow Rate: 0.5 ml/min[3]

-

Column Temperature: Ambient[3]

-

Detector: Refractive Index (RI) Detector[3]

Visualizations: Signaling Pathway and Experimental Workflow

Signaling Pathway: Inhibition of the Mevalonate Pathway by Ibandronic Acid

Ibandronic acid, like other nitrogen-containing bisphosphonates, exerts its pharmacological effect by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][4] This inhibition disrupts the synthesis of isoprenoid lipids, which are essential for the post-translational modification of small GTPases. The disruption of these signaling proteins in osteoclasts leads to their apoptosis and a reduction in bone resorption.[1][4]

Experimental Workflow: Forced Degradation Study

The process of conducting a forced degradation study involves several key steps, from sample preparation to the final analysis and data interpretation.[5] This workflow ensures a systematic evaluation of a drug substance's stability under various stress conditions.

References

- 1. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Ibandronic acid - Wikipedia [en.wikipedia.org]

- 5. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide on the Application of Ibandronic Acid-d3 in Early-Stage Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of Ibandronic Acid-d3 in early-stage drug metabolism and pharmacokinetic (DMPK) studies. Ibandronic Acid, a nitrogen-containing bisphosphonate, is characterized by its metabolic stability, with elimination occurring primarily through renal excretion and bone sequestration.[1][2][3][4] Consequently, the role of its deuterated analog, this compound, is not to investigate metabolic pathways but to serve as an ideal internal standard for robust and accurate bioanalytical quantification. This guide details the physicochemical properties, pharmacokinetic parameters, and relevant in vitro assays to confirm the metabolic stability of Ibandronic Acid. Furthermore, it provides detailed experimental protocols and highlights the critical role of this compound in modern bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Ibandronic Acid and the Role of Deuteration

Ibandronic acid is a potent bisphosphonate used for the treatment of osteoporosis and other bone-related diseases.[5][6] It functions by inhibiting osteoclast-mediated bone resorption.[5][7] A key characteristic of ibandronic acid is its lack of metabolic degradation in humans; the compound is not metabolized and is eliminated unchanged.[2][3][4][8]

In drug discovery and development, deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are valuable tools.[9] This isotopic substitution can alter the rate of metabolism through the kinetic isotope effect, which can be leveraged to study metabolic pathways or improve a drug's pharmacokinetic profile.[10][11][12] However, in the case of a non-metabolized drug like ibandronic acid, the primary and critical application of its deuterated form, this compound, is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods.[1][11] SIL-IS are considered the "gold standard" in quantitative bioanalysis, particularly for LC-MS/MS, as they exhibit nearly identical chemical and physical properties to the analyte, ensuring high accuracy and precision by correcting for variability during sample processing and analysis.[2][10]

Physicochemical and Pharmacokinetic Properties

A thorough understanding of the physicochemical and pharmacokinetic properties of Ibandronic Acid is fundamental for designing and interpreting DMPK studies.

Physicochemical Properties of Ibandronic Acid

| Property | Value | Reference |

| Molecular Formula | C₉H₂₃NO₇P₂ | [4] |

| Molecular Weight | 319.23 g/mol | [4] |

| Melting Point | 113-115°C | [4] |

| Water Solubility | Soluble | [13] |

| pKa | 1.60 ± 0.10 (Predicted) | [4] |

| LogP | -4.1 (Computed) | [9] |

Pharmacokinetic Parameters of Ibandronic Acid

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~0.6% | [1][6] |

| Tmax (Oral) | 0.5 - 2 hours | [3][14] |

| Protein Binding | ~87-99.5% | [2][6][8] |

| Volume of Distribution (Vd) | ≥ 90 L | [3][8] |

| Metabolism | Not metabolized | [2][3][4][8] |

| Elimination Half-life | 10 - 60 hours (broad range) | [1][6][8] |

| Total Clearance | 84 - 160 mL/min | [2][3] |

| Renal Clearance | ~60 mL/min | [1][3] |

| Excretion | 50-60% of absorbed dose excreted unchanged in urine; unabsorbed drug in feces | [4] |

Experimental Protocols for In Vitro Stability Studies

Given that Ibandronic Acid is not metabolized, the primary goal of in vitro studies is to confirm its stability in various biological matrices.

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes. For Ibandronic Acid, the expected outcome is high stability.

Objective: To demonstrate the metabolic stability of Ibandronic Acid in the presence of human liver microsomes.

Materials:

-

Ibandronic Acid

-

This compound (as internal standard)

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (containing internal standard) for reaction termination

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of Ibandronic Acid in a suitable solvent (e.g., water or DMSO). Prepare working solutions in phosphate buffer.

-

Reaction Mixture: In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the Ibandronic Acid working solution.

-

Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the reaction by adding the human liver microsome suspension.

-

Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding cold acetonitrile containing this compound.

-

Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

-

Analysis: Quantify the remaining concentration of Ibandronic Acid at each time point using a validated LC-MS/MS method with this compound as the internal standard.

-

Data Analysis: Plot the percentage of remaining Ibandronic Acid against time. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). For a stable compound like Ibandronic Acid, the percentage remaining should be close to 100% across all time points.

Plasma Stability Assay

This assay determines the stability of a compound in plasma, assessing for degradation by plasma enzymes such as esterases and amidases.

Objective: To confirm the stability of Ibandronic Acid in human plasma.

Materials:

-

Ibandronic Acid

-

This compound (as internal standard)

-

Pooled human plasma (heparinized)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (containing internal standard) for reaction termination

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of Ibandronic Acid. Prepare a working solution by spiking the stock solution into plasma.

-

Incubation: Incubate the plasma samples at 37°C.

-

Time Points: At specified time points (e.g., 0, 30, 60, and 120 minutes), take an aliquot of the plasma sample and terminate the enzymatic activity by adding cold acetonitrile containing this compound.

-

Sample Processing: Vortex and centrifuge the samples to precipitate plasma proteins. Transfer the supernatant for analysis.

-

Analysis: Analyze the concentration of Ibandronic Acid in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of Ibandronic Acid remaining at each time point compared to the 0-minute sample. A stable compound will show minimal degradation over the incubation period.

Bioanalytical Method Validation using this compound

A robust and validated bioanalytical method is crucial for accurate pharmacokinetic studies. The use of this compound as an internal standard is central to achieving this.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Ibandronic Acid in a biological matrix (e.g., human plasma), adhering to regulatory guidelines (e.g., FDA, EMA).

Key Validation Parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the determined values to the true value and the reproducibility of the measurements.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. The co-elution of this compound with Ibandronic Acid helps to compensate for this effect.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).

Visualizations

Caption: Workflow for in vitro stability assays of Ibandronic Acid.

Caption: Elimination pathway of Ibandronic Acid.

Caption: Role of this compound in mitigating matrix effects.

Conclusion

This compound is an indispensable tool for the preclinical and clinical development of Ibandronic Acid. Due to the established metabolic stability of Ibandronic Acid, the primary application of its deuterated analog is not in the elucidation of metabolic pathways but as a high-fidelity internal standard for bioanalytical quantification. The experimental protocols outlined in this guide for assessing metabolic and plasma stability serve to confirm the minimal degradation of Ibandronic Acid in biological systems. Furthermore, the use of this compound is critical for developing and validating robust LC-MS/MS methods, ensuring the generation of accurate and reliable pharmacokinetic data essential for regulatory submissions and the successful clinical application of Ibandronic Acid.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. Ibandronic acid | 114084-78-5 [chemicalbook.com]

- 5. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ibandronic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. ec.europa.eu [ec.europa.eu]

- 9. This compound | C9H23NO7P2 | CID 25230517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. texilajournal.com [texilajournal.com]

- 13. Ibandronate Sodium Monohydrate - LKT Labs [lktlabs.com]

- 14. medicines.org.uk [medicines.org.uk]

Methodological & Application

Application Note: High-Throughput Quantification of Ibandronic Acid in Human Plasma Using Ibandronic Acid-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ibandronic acid in human plasma. Due to the challenges associated with the high polarity of bisphosphonates, a derivatization step with trimethylsilyldiazomethane is employed to enhance chromatographic retention and detection sensitivity. Ibandronic Acid-d3 serves as a stable isotope-labeled internal standard to ensure accuracy and precision. The method is validated over a clinically relevant concentration range and is suitable for pharmacokinetic studies.

Introduction

Ibandronic acid is a potent nitrogen-containing bisphosphonate used in the treatment of osteoporosis and other bone-related diseases.[1][2] Accurate measurement of its concentration in biological matrices like plasma is crucial for pharmacokinetic and bioavailability assessments. However, the analysis of bisphosphonates by conventional reversed-phase liquid chromatography is challenging due to their high polarity and poor retention.[1][3] This protocol overcomes these challenges through a derivatization procedure, which converts ibandronic acid and its deuterated internal standard into less polar derivatives, enabling their effective separation and sensitive detection by LC-MS/MS.[3][4]

Experimental Workflow

The overall experimental workflow consists of plasma sample preparation, including protein precipitation and liquid-liquid extraction, followed by derivatization, and subsequent analysis by LC-MS/MS.

Caption: Overall experimental workflow from sample preparation to data analysis.

Materials and Reagents

-

Ibandronic Acid (Reference Standard)

-

Human Plasma (K2-EDTA)

-

Trimethylsilyldiazomethane (TMS-DAM), 2.0 M in hexanes

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Zinc Sulfate

-

Ammonium Formate

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Prepare stock solutions of ibandronic acid and this compound in a mixture of water and methanol (50:50, v/v).

-

Prepare working standard solutions of ibandronic acid by serial dilution of the stock solution to create calibration standards.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

Spike blank human plasma with the appropriate working standard solutions to create calibration curve standards and QC samples.

Sample Extraction and Derivatization

This protocol is adapted from a validated method for bisphosphonate analysis in plasma.[4]

Caption: Detailed workflow for sample extraction and derivatization.

-

To a 200 µL aliquot of plasma, add the internal standard (this compound) solution.

-

Precipitate proteins by adding a precipitating agent such as zinc sulfate, followed by vortexing and centrifugation.

-

Perform liquid-liquid extraction on the resulting supernatant.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in methanol.

-

Add trimethylsilyldiazomethane (TMS-DAM) to the reconstituted sample.[3][4]

-

Incubate the mixture to allow for complete derivatization.

LC-MS/MS Analysis

The derivatized samples are analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) system |

| Column | Reversed-phase C18 column (e.g., Supelco Discovery HSC18)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 - 0.6 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole or ion trap mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 1: LC-MS/MS Conditions

The mass transitions for the derivatized analytes are monitored in MRM mode for quantification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Ibandronate Derivative | 376.1 | 114.2 |

| Ibandronate-d3 Derivative (IS) | 379.1 | 61.0 |

Table 2: Mass Transitions for Ibandronate and its Internal Standard.[4][7]

Method Validation Summary

The method was validated for linearity, precision, accuracy, and recovery. The results demonstrate the reliability of the assay for the quantification of ibandronic acid in human plasma.

| Parameter | Result |

| Linearity Range | 0.2 - 175.0 ng/mL[4][7] |

| Correlation Coefficient (r) | > 0.99[4][7] |

| Intra-assay Precision (CV%) | < 15% |

| Inter-assay Precision (CV%) | < 15% |

| Accuracy | Within ±15% of nominal values[4][7] |

| Recovery | > 50%[4][7] |

Table 3: Summary of Method Validation Data

Discussion

The use of a deuterated internal standard, this compound, is critical for correcting for variability in sample preparation and potential matrix effects.[8][9] The derivatization with trimethylsilyldiazomethane significantly improves the chromatographic properties of ibandronic acid, allowing for its separation from endogenous plasma components and achieving the required sensitivity for pharmacokinetic studies.[3][4] The validation data confirms that this method is linear, precise, accurate, and suitable for high-throughput analysis. While this method is robust, alternative approaches such as HILIC-MS may be considered for the analysis of underivatized bisphosphonates.[1]

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard and a derivatization step, provides a sensitive and reliable means for the quantification of ibandronic acid in human plasma. This application note provides a comprehensive protocol for researchers and drug development professionals engaged in the study of this important bisphosphonate.

References

- 1. lcms.cz [lcms.cz]

- 2. lcms.cz [lcms.cz]

- 3. air.unimi.it [air.unimi.it]

- 4. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS | LGC Standards [lgcstandards.com]

- 6. This compound | CAS | LGC Standards [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

- 8. myadlm.org [myadlm.org]

- 9. texilajournal.com [texilajournal.com]

Application Note: Quantitative Analysis of Ibandronate in Human Plasma by LC-MS/MS Using Ibandronic Acid-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction